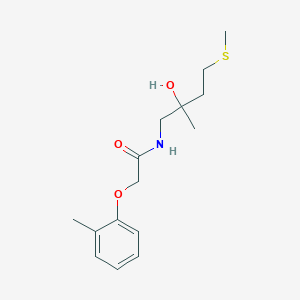![molecular formula C22H14Cl2O2S B2937351 (3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-81-7](/img/structure/B2937351.png)
(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C22H14Cl2O2S . It is a complex structure that contains a benzofuran ring, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a dichlorophenyl group, and a phenyl group . The presence of these groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 586.8±50.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its molecular weight is 413.32 .Scientific Research Applications
3-DCPB has been used in various scientific research applications, including drug synthesis, drug metabolism, and enzyme inhibition. It has been used as a substrate for the synthesis of various drugs, including antifungals, antiarrhythmics, and anticonvulsants. 3-DCPB has also been used to study the metabolism of drugs in the body, as it can serve as an intermediate in the metabolic pathways of certain drugs. Additionally, 3-DCPB has been used to study the inhibition of enzymes involved in drug metabolism, such as cytochrome P450.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Based on the known activities of similar benzofuran compounds, it can be inferred that this compound likely interacts with its targets to modulate their function, leading to changes in cellular processes such as cell growth, oxidative stress response, and viral replication .
Biochemical Pathways
Given the known biological activities of similar benzofuran compounds, it can be inferred that this compound likely affects multiple pathways related to cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
Based on the known biological activities of similar benzofuran compounds, it can be inferred that this compound likely has effects such as inhibiting cell growth, modulating oxidative stress response, and inhibiting viral replication .
Advantages and Limitations for Lab Experiments
The use of 3-DCPB in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is commercially available. Additionally, its structure is relatively simple, making it easy to analyze and manipulate. Furthermore, it has been used in a variety of scientific research applications, making it a versatile compound. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action and biochemical and physiological effects are not well understood, making it difficult to predict its effects on drug metabolism and absorption.
Future Directions
There are many potential future directions for 3-DCPB research. First, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an intermediate in the metabolic pathways of certain drugs. Furthermore, further research could be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450. Finally, further research could be conducted to explore its potential as a substrate for the synthesis of various drugs, including antifungals, antiarrhythmics, and anticonvulsants.
Synthesis Methods
3-DCPB can be synthesized through a two-step process. The first step involves the condensation of a substituted benzofuran with a substituted phenylsulfone in the presence of a strong base. This reaction yields a sulfonium salt, which is then treated with a nucleophile in the second step. This yields the desired product, 3-DCPB, in the form of a white solid.
properties
IUPAC Name |
[3-[(3,4-dichlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-18-11-10-15(12-19(18)24)27-13-17-16-8-4-5-9-20(16)26-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPZKSGXALLOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)
![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)
![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)
![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)


![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)


![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)